molecular formula C21H19N3O B4066351 2-(benzylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4066351
M. Wt: 329.4 g/mol
InChI Key: PVTUMTXAAAFDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPD-MA, is a small molecule compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the quinazolinone family of compounds and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Evaluation Research on quinazolinone derivatives has yielded a range of compounds with significant biological activities. For instance, certain 2-thieno-4(3H)-quinazolinone analogs have been synthesized and evaluated for their antitumor properties using the National Cancer Institute's disease-oriented antitumor screen protocol. These compounds, including 2-(2-thienylcarbonylamino)-5-iodo-N-(4-hydroxyphenyl)-benzamide, demonstrated potential as antitumor agents, indicating the therapeutic relevance of quinazolinone derivatives in cancer research (Al-Obaid et al., 2009).

Antimicrobial and Anticonvulsant Activities Quinazolinone compounds have also been explored for their antimicrobial properties. A study on new 4(3H)quinazolinone derivatives revealed their potential as antibacterial agents, highlighting the versatility of quinazolinones in addressing various microbial infections (Azab et al., 2009). Additionally, the synthesis of 2-phenyl-3-(3-(substituted-benzylideneamino)-quinazolin-4(3H)-one derivatives and their evaluation as anticonvulsants further demonstrate the broad spectrum of biological activities exhibited by quinazolinone derivatives (Gupta et al., 2013).

Antiviral Properties Moreover, quinazolinone derivatives have shown promise in antiviral research. A particular study focusing on the synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives found these compounds to possess moderate to good antiviral activity, suggesting their potential in the development of new antiviral drugs (Gao et al., 2007).

Chemical Sensing and Environmental Monitoring Quinazolinones have also been applied in the development of chemosensors for detecting ions in aqueous mediums and biological samples. This application underscores the chemical versatility of quinazolinones and their potential utility in environmental monitoring and diagnostics (Algoharya Ayman. M et al., 2020).

properties

IUPAC Name

2-(benzylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-20-12-17(16-9-5-2-6-10-16)11-19-18(20)14-23-21(24-19)22-13-15-7-3-1-4-8-15/h1-10,14,17H,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTUMTXAAAFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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